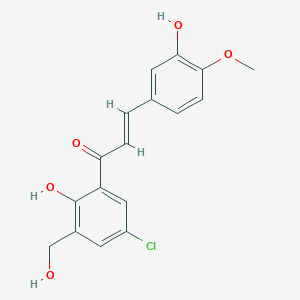
Acrylophenone, 5'-chloro-2'-hydroxy-3'-hydroxymethyl-3-(m-hydroxy-p-methoxyphenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acrylophenone, 5’-chloro-2’-hydroxy-3’-hydroxymethyl-3-(m-hydroxy-p-methoxyphenyl)- is a complex organic compound characterized by its unique structural features. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. Its structure includes multiple functional groups, such as hydroxyl, methoxy, and chloro groups, which contribute to its diverse reactivity and utility in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Acrylophenone, 5’-chloro-2’-hydroxy-3’-hydroxymethyl-3-(m-hydroxy-p-methoxyphenyl)- typically involves multi-step organic reactions. One common method includes the use of starting materials such as substituted benzaldehydes and phenols, which undergo condensation reactions followed by chlorination and hydroxylation steps. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing automated systems for precise control of reaction parameters. The use of advanced purification techniques, such as chromatography and crystallization, ensures the production of high-quality Acrylophenone, 5’-chloro-2’-hydroxy-3’-hydroxymethyl-3-(m-hydroxy-p-methoxyphenyl)- suitable for various applications.
化学反応の分析
Types of Reactions
Acrylophenone, 5’-chloro-2’-hydroxy-3’-hydroxymethyl-3-(m-hydroxy-p-methoxyphenyl)- undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like ammonia or thiols. The reaction conditions vary depending on the desired transformation, often requiring specific solvents, temperatures, and catalysts to achieve optimal results.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield ketones or aldehydes, while substitution of the chloro group can produce a variety of substituted derivatives with different functional groups.
科学的研究の応用
Acrylophenone, 5’-chloro-2’-hydroxy-3’-hydroxymethyl-3-(m-hydroxy-p-methoxyphenyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme activity and protein-ligand interactions.
Medicine: Its potential therapeutic properties are being explored for the development of new drugs, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
作用機序
The mechanism by which Acrylophenone, 5’-chloro-2’-hydroxy-3’-hydroxymethyl-3-(m-hydroxy-p-methoxyphenyl)- exerts its effects involves interactions with various molecular targets and pathways. The hydroxyl and methoxy groups can form hydrogen bonds with biological molecules, influencing their activity and function. The chloro group may participate in electrophilic interactions, further modulating the compound’s biological effects. These interactions can affect cellular processes such as signal transduction, gene expression, and metabolic pathways.
類似化合物との比較
Similar Compounds
Acrylophenone, 5’-chloro-2’-hydroxy-3’-hydroxymethyl-3-(m-hydroxyphenyl)-: Lacks the methoxy group, which may affect its reactivity and biological activity.
Acrylophenone, 5’-chloro-2’-hydroxy-3’-hydroxymethyl-3-(p-methoxyphenyl)-: Lacks the meta-hydroxy group, potentially altering its chemical properties and applications.
Acrylophenone, 5’-chloro-2’-hydroxy-3’-hydroxymethyl-3-(m-hydroxy-p-methylphenyl)-: Substitutes the methoxy group with a methyl group, which may influence its interactions with biological molecules.
Uniqueness
The presence of both meta-hydroxy and para-methoxy groups in Acrylophenone, 5’-chloro-2’-hydroxy-3’-hydroxymethyl-3-(m-hydroxy-p-methoxyphenyl)- distinguishes it from similar compounds
特性
CAS番号 |
108051-43-0 |
|---|---|
分子式 |
C17H15ClO5 |
分子量 |
334.7 g/mol |
IUPAC名 |
(E)-1-[5-chloro-2-hydroxy-3-(hydroxymethyl)phenyl]-3-(3-hydroxy-4-methoxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C17H15ClO5/c1-23-16-5-3-10(6-15(16)21)2-4-14(20)13-8-12(18)7-11(9-19)17(13)22/h2-8,19,21-22H,9H2,1H3/b4-2+ |
InChIキー |
YDMLSWGHUZRJJO-DUXPYHPUSA-N |
異性体SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)C2=CC(=CC(=C2O)CO)Cl)O |
正規SMILES |
COC1=C(C=C(C=C1)C=CC(=O)C2=CC(=CC(=C2O)CO)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



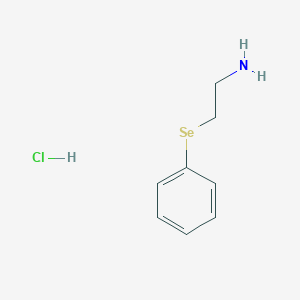
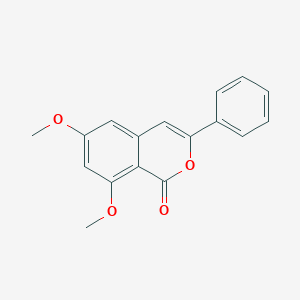
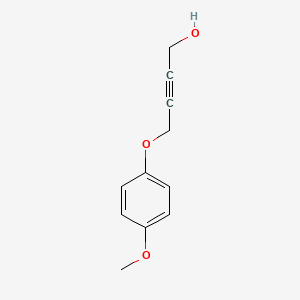


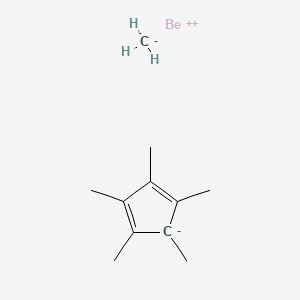
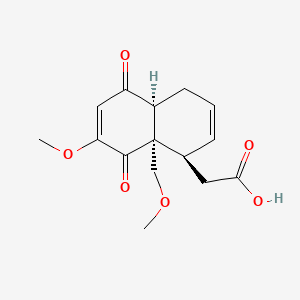

![1-[Di(methanesulfonyl)methanesulfonyl]-2,4-dimethoxybenzene](/img/structure/B14326517.png)
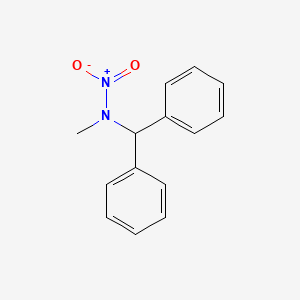
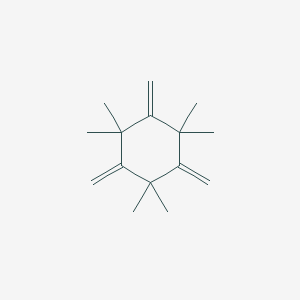
![4-Thiazolidinone, 3-[3-(trifluoromethyl)phenyl]-](/img/structure/B14326542.png)

